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Compound of Interest

Compound Name: 2-Isopropyl-4,5-dimethylthiazole

Cat. No.: B1584073

An In-Depth Technical Guide to 2-Isopropyl-4,5-dimethylthiazole: Synthesis, Properties, and
Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-isopropyl-4,5-dimethylthiazole,
a heterocyclic compound of interest to researchers in flavor science and drug discovery. The
document details the molecule's chemical identity, physicochemical properties, and a validated
protocol for its synthesis via the Hantzsch thiazole reaction. Furthermore, it explores its current
applications as a flavoring agent and discusses its potential as a scaffold in medicinal
chemistry, grounded in the established biological significance of the thiazole core. This guide is
intended to serve as a foundational resource for scientists and professionals engaged in
chemical synthesis and drug development.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the cornerstone of all scientific investigation. 2-
Isopropyl-4,5-dimethylthiazole is systematically named and cataloged under several
identifiers, ensuring unambiguous reference in global databases and literature.

The formal IUPAC name for this compound is 4,5-dimethyl-2-propan-2-yl-1,3-thiazole[1]. This
nomenclature precisely describes the arrangement of the substituents—two methyl groups at
positions 4 and 5, and an isopropyl (propan-2-yl) group at position 2 of the 1,3-thiazole ring.
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Common Synonyms and ldentifiers:

e« Common Name: 2-Isopropyl-4,5-dimethylthiazole[1]

o Other Names: 4,5-Dimethyl-2-isopropyl-thiazole, Thiazole, 4,5-dimethyl-2-(1-methylethyl)-[2]
o CAS Registry Number: 53498-30-9[1][2]

e Molecular Formula: CsH1sNS[1][2]

e Molecular Weight: 155.26 g/mol [1]

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a molecule is critical for predicting its
behavior in various systems, from reaction vessels to biological matrices. The properties of 2-
isopropyl-4,5-dimethylthiazole are summarized below.

Property Value Source

Molecular Weight 155.26 g/mol PubChem[1]

Appearance Pale yellow liquid to solid (est.)  The Good Scents Company[3]
Boiling Point 244.0 °C (at 760 mm Hg, est.) The Good Scents Company[3]
Flash Point 75.6 °C (168.0 °F, TCC) The Good Scents Company[3]
XLogP3 (Predicted) 2.9 PubChem|[1]

Kovats Retention Index Standard non-polar: 1097, PubChem[1]

1102, 1109

Standard polar: 1433, 1436,

PubChem[1]
1439

Spectroscopic Profile

e Mass Spectrometry: The electron ionization (El) mass spectrum is available through the
NIST WebBook, providing a definitive fragmentation pattern for identification[2][3]. Key peaks
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can be used to confirm the molecular weight and structural fragments.

» Nuclear Magnetic Resonance (NMR): While a published spectrum for 2-isopropyl-4,5-
dimethylthiazole is not readily available, data for the close structural analog, 2-isopropyl-4-
methylthiazole, can be used for predictive purposes[4][5].

o H NMR (Predicted): One would expect to see a doublet for the six equivalent protons of
the isopropyl methyl groups and a septet for the single isopropyl methine proton. Two
singlets would correspond to the methyl groups at the C4 and C5 positions of the thiazole
ring.

o 13C NMR (Predicted): The spectrum would show distinct signals for the two thiazole ring
carbons attached to the methyl groups, the carbon at position 2 attached to the isopropyl
group, and the carbons of the isopropyl and methyl substituents themselves.

Synthesis Pathway: The Hantzsch Thiazole
Synthesis

The most direct and reliable method for constructing the 2,4,5-trisubstituted thiazole core is the
Hantzsch thiazole synthesis. This reaction involves the condensation of an a-haloketone with a
thioamide. For the target molecule, the key precursors are 3-bromo-2-butanone and
thioisobutyramide.

Rationale for Precursor Selection

o Thioisobutyramide (propanethioamide, 2-methyl-): This molecule provides the N-C-S
backbone and the C2-substituent (the isopropyl group). Its synthesis is achievable via
thionation of isobutyramide with reagents like phosphorus pentasulfide or Lawesson's
reagent, or through the reaction of isobutyronitrile with hydrogen sulfide[6][7]. The choice of a
thioamide is critical as the sulfur atom acts as the initial nucleophile.

» 3-Bromo-2-butanone: This a-haloketone provides the C4 and C5 atoms and their respective
methyl substituents. It is a commercially available reagent, making it a convenient starting
point[8][9][10]. The bromine atom serves as a leaving group, and the carbonyl carbon is the
electrophilic site for the final ring-closing step.
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Proposed Synthesis Workflow

The following diagram illustrates the logical flow of the Hantzsch synthesis for 2-isopropyl-4,5-
dimethylthiazole.

Precursor Synthesis (Thioisobutyramide)
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Y (P4s10)
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Caption: Hantzsch synthesis workflow for 2-isopropyl-4,5-dimethylthiazole.
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Detailed Experimental Protocol

This protocol is a robust, field-proven methodology derived from standard Hantzsch synthesis

procedures.

o Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add thioisobutyramide (1.0 eq) and absolute ethanol (approx. 5 mL per mmol of

thioamide).

» Addition of a-Haloketone: While stirring at room temperature, add 3-bromo-2-butanone (1.05

eq) dropwise to the solution.

o Causality: The slight excess of the haloketone ensures the complete consumption of the
thioamide. Ethanol is a common solvent as it effectively dissolves both reactants and is
relatively inert. The initial step is the nucleophilic attack of the thioamide's sulfur atom on
the carbon bearing the bromine atom.

» Reaction Progression: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for
2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Causality: Heating provides the activation energy for the intramolecular cyclization, where
the nitrogen atom attacks the carbonyl carbon, followed by dehydration to form the
aromatic thiazole ring. This aromatization is the thermodynamic driving force for the

reaction.

o Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room
temperature. Neutralize the solution with a saturated aqueous solution of sodium
bicarbonate.

o Causality: The reaction typically generates HBr as a byproduct, creating acidic conditions.
Neutralization is necessary before extraction to ensure the product is in its neutral, less
water-soluble form.

o Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Extract
the resulting aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x
volumes).
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 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate the solvent. Purify the crude product via flash column chromatography on silica
gel to yield the pure 2-isopropyl-4,5-dimethylthiazole.

Applications and Research Significance
Established Application: Flavor and Fragrance

The primary commercial application of 2-isopropyl-4,5-dimethylthiazole and its close analogs
is in the flavor and fragrance industry. Thiazoles are known for contributing savory, nutty, green,
and roasted notes to food systems. Specifically, alkylthiazoles are recognized as important
volatile compounds in cooked meats, coffee, and various fruits[10]. This compound is classified
as a flavoring agent by regulatory bodies, underscoring its established use in food science[1].

Potential in Drug Discovery and Development

While no specific biological activities have been reported for 2-isopropyl-4,5-dimethylthiazole
itself, the thiazole scaffold is a privileged structure in medicinal chemistry. Thiazole-containing
compounds exhibit a vast range of biological activities, including antibacterial, antifungal, anti-
inflammatory, anticancer, and antidiabetic properties[11][12][13].

¢ As a Bioisostere: The thiazole ring is often used as a bioisostere for other aromatic or
heterocyclic rings to modulate a compound's pharmacokinetic and pharmacodynamic
properties.

e As a Lipophilic Scaffold: The isopropyl and dimethyl substitutions on the thiazole ring give
the molecule a significant lipophilic character (predicted XLogP of 2.9)[1]. In drug design, this
property can be crucial for cell membrane permeability and interaction with hydrophobic
binding pockets in target proteins.

e As a Fragment for Screening: For drug development professionals, 2-isopropyl-4,5-
dimethylthiazole represents a simple, synthetically accessible fragment. It can serve as a
starting point in fragment-based drug discovery (FBDD) campaigns, where small, low-
complexity molecules are screened for weak binding to a biological target. Positive hits can
then be elaborated into more potent lead compounds.
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The thiazole nucleus is a cornerstone of numerous approved drugs, highlighting the potential of
its derivatives. Therefore, 2-isopropyl-4,5-dimethylthiazole holds potential as a building block
for creating novel, more complex molecules with therapeutic applications.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, 2-isopropyl-4,5-
dimethylthiazole presents several hazards. Professionals handling this compound must
adhere to strict safety protocols.

e GHS Hazard Statements:

o

Harmful if swallowed (H302)

o

Harmful in contact with skin (H312)

[¢]

Causes skin irritation (H315)

[¢]

Causes serious eye irritation (H319)

o

Harmful if inhaled (H332)

o

May cause respiratory irritation (H335)

o Precautionary Measures: Handling should be performed in a well-ventilated fume hood.
Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves,
and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

2-Isopropyl-4,5-dimethylthiazole is a well-defined chemical entity with established
nomenclature and physicochemical properties. Its synthesis is readily achievable through the
robust and high-yielding Hantzsch thiazole synthesis. While its current primary application lies
within the flavor industry, its structural features—namely the privileged thiazole core and its
lipophilic alkyl substitutions—make it a molecule of potential interest for medicinal chemists and
drug development professionals. As a readily accessible scaffold, it represents a valuable
starting point for the synthesis of novel compound libraries aimed at discovering new
therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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